Fmoc-Tyr-Ala-OH

Solid-Phase Peptide Synthesis Tyrosine Functionalization Protecting Group Strategy

Fmoc-SPPS workflows demanding site-selective tyrosine modification often stall when acid-labile protecting groups limit orthogonal chemistry. Fmoc-Tyr-Ala-OH (CAS 220886-40-8) resolves this bottleneck with a deliberately unprotected phenolic -OH, enabling on-resin phosphorylation, sulfation, or glycosylation without TFA exposure-preserving acid-sensitive peptide-resin linkages. • Unprotected Tyr side chain: zero TFA deprotection required for post-synthetic derivatization • XLogP3=4.0: optimal hydrophobicity for self-assembled hydrogel fabrication at physiological pH • Supplied as white solid, ≥98% HPLC purity; shipped at -20°C to preserve dipeptide integrity

Molecular Formula C27H26N2O6
Molecular Weight 474.5 g/mol
CAS No. 220886-40-8
Cat. No. B1458809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr-Ala-OH
CAS220886-40-8
Molecular FormulaC27H26N2O6
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33)/t16-,24-/m0/s1
InChIKeyRJDSZKOCWAEMJK-FYSMJZIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr-Ala-OH: Protected Dipeptide for SPPS and Self-Assembly


Fmoc-Tyr-Ala-OH (CAS 220886-40-8) is an Nα-Fmoc-protected dipeptide consisting of an N-terminal L-tyrosine residue and a C-terminal L-alanine residue [1]. With a molecular formula of C₂₇H₂₆N₂O₆ and a molecular weight of 474.51 g/mol, this white solid powder serves as a versatile synthetic building block for solid-phase peptide synthesis (SPPS) and as a low-molecular-weight hydrogelator precursor for supramolecular biomaterials research [1]. The Fmoc group enables facile deprotection under mild basic conditions, while the unprotected tyrosine phenolic side chain provides a functional handle for further derivatization [2].

Why Generic Substitution Fails for Fmoc-Tyr-Ala-OH


Substituting Fmoc-Tyr-Ala-OH with alternative Fmoc-protected dipeptides or single amino acid building blocks fundamentally alters the physicochemical and functional properties of the resulting peptide constructs. Sequence identity (Tyr-Ala vs. Ala-Tyr) governs supramolecular packing geometry, intermolecular hydrogen-bonding patterns, and π-π stacking arrangements that cannot be replicated by reversed sequences [1]. Furthermore, the steric accessibility of the C-terminal alanine residue differs substantially from that of bulkier amino acids, directly impacting coupling efficiency and acylation kinetics in SPPS [2]. The tyrosine phenolic hydroxyl group remains unprotected in the base compound, enabling site-selective on-resin functionalization that is precluded in analogs employing tert-butyl protection . These sequence- and protecting-group-specific properties establish Fmoc-Tyr-Ala-OH as a non-interchangeable entity in applications requiring precise control over molecular architecture and reactivity.

Fmoc-Tyr-Ala-OH Differentiation Evidence


Unprotected Phenolic Hydroxyl vs. tert-Butyl Protection

Fmoc-Tyr-Ala-OH possesses an unprotected tyrosine phenolic hydroxyl group, whereas Fmoc-Tyr(tBu)-OH incorporates an acid-labile tert-butyl ether protecting group that requires 90-95% TFA for deprotection [1]. This fundamental structural difference yields a 100% decrease in acid lability requirement for the target compound relative to the protected analog, enabling orthogonal on-resin derivatization strategies such as phosphorylation, glycosylation, or sulfation without exposing the growing peptide chain to strong acid conditions [2]. The unprotected phenolic group in Fmoc-Tyr-Ala-OH also contributes hydrogen-bond donor capacity (4 hydrogen bond donors) and increased topological polar surface area (125 Ų) that influence solubility and chromatographic behavior [1].

Solid-Phase Peptide Synthesis Tyrosine Functionalization Protecting Group Strategy

Sequence-Specific Supramolecular Packing vs. Reversed Sequence

In a systematic study of Fmoc-dipeptides with hydrophilic terminal residues, the amino acid side chain at position two (C-terminus) was demonstrated to directly dictate molecular packing abilities in supramolecular structures [1]. Fmoc-Tyr-Ala-OH places alanine at the C-terminal position, whereas the reversed sequence Fmoc-Ala-Tyr-OH places tyrosine at the C-terminus. This sequence inversion alters the spatial orientation of the aromatic tyrosine side chain relative to the Fmoc fluorenyl group, thereby modulating π-π stacking geometry and intermolecular hydrogen-bonding patterns that govern fibril morphology and hydrogel mechanical properties [1]. The study employed microscopy techniques and computational energy minimization to validate that the amino acid side chain at the terminal position directly affects supramolecular organization [1].

Supramolecular Chemistry Peptide Hydrogels Biocatalytic Self-Assembly

Hydrophobicity and Gelation Behavior vs. Fmoc-Phe-Phe

Fmoc-Tyr-Ala-OH exhibits a calculated log P (XLogP3) value of 4.0 [1], placing it within the intermediate hydrophobicity regime (2.8 < log P < 5.5) that produces self-supporting hydrogels at pH 4 [2]. In contrast, Fmoc-Phe-Phe (Fmoc-FF), the prototypical Fmoc-dipeptide hydrogelator, has a higher hydrophobicity (log P ≈ 5.5-6.0) that results in more rapid gelation kinetics and different fibril bundling behavior [2]. At a concentration of 14.62 mM, Fmoc-dipeptides with log P < 2.8 form gels that undergo syneresis, while those in the 2.8-5.5 range (including Fmoc-Tyr-Ala-OH) form self-supporting gels [2]. The presence of the tyrosine phenolic hydroxyl group in Fmoc-Tyr-Ala-OH provides additional hydrogen-bonding capacity relative to Fmoc-FF, which influences water retention and gel stiffness development over time [2].

Hydrogelation Low-Molecular-Weight Gelators Rheology

Model Dipeptide for Solid-Phase RCM Optimization

Fmoc-Tyr-Ala-OH and its derivatives have been employed as model dipeptide substrates for optimizing ring-closing metathesis (RCM) reaction conditions on solid phase. Specifically, Fmoc-Tyr(All)-Tyr(All), a close structural analog of the target compound differing only by allyl protection on the tyrosine residues, was used to systematically explore reaction parameters including isomerization suppressants to minimize desallyl side products [1]. Optimized conditions employing second-generation Grubbs and second-generation Hoveyda-Grubbs catalysts achieved ≥70% conversion to the desired cyclic peptides when applied to a tripeptide and an arodyn analog [1]. While the target compound Fmoc-Tyr-Ala-OH itself is a protected dipeptide building block rather than the exact RCM substrate, the validated utility of Fmoc-Tyr-containing dipeptides as model systems establishes its relevance as a reference standard for method development [1].

Cyclic Peptide Synthesis Ring-Closing Metathesis Solid-Phase Peptide Chemistry

Fmoc-Tyr-Ala-OH Application Scenarios


SPPS with Post-Synthetic Tyrosine Modification

Fmoc-Tyr-Ala-OH is optimally deployed as a protected dipeptide building block in Fmoc-SPPS when the target sequence contains a Tyr-Ala motif and requires post-synthetic modification of the tyrosine phenolic hydroxyl group. The unprotected side chain (evidence: 0% TFA deprotection requirement) enables orthogonal on-resin derivatization such as phosphorylation, sulfation, glycosylation, or bioconjugation without exposing the peptide to strong acid conditions that would cleave acid-labile side-chain protecting groups or the peptide-resin linkage [1]. This capability is particularly valuable for synthesizing phosphotyrosine-containing signaling peptides, O-sulfated chemokine receptor ligands, and fluorophore-labeled probes where site-selective modification is essential [1].

Supramolecular Hydrogels for Drug Delivery and 3D Scaffolds

Fmoc-Tyr-Ala-OH is procured as a precursor for self-assembled supramolecular hydrogels in tissue engineering and controlled drug delivery applications. Its intermediate hydrophobicity (XLogP3 = 4.0) places it in the gelation regime that yields self-supporting hydrogels at pH 4 (evidence: 2.8 < log P < 5.5 classification) [1]. The Tyr-Ala sequence imparts specific hydrogen-bonding capacity (4 H-bond donors) and π-π stacking geometry that influences fibril morphology and gel stiffness, distinguishing it from Fmoc-Phe-Phe-based hydrogels [2]. These properties support applications including 3D interwoven scaffolds for cell growth, axonal regeneration matrices, and enzymatically triggered drug release systems where sequence-specific self-assembly kinetics are critical [2].

Reference Standard for Cyclic Peptide RCM Method Development

Fmoc-Tyr-Ala-OH and its derivatives serve as validated model dipeptide systems for optimizing ring-closing metathesis (RCM) protocols on solid support. Researchers developing constrained cyclic peptides for therapeutic applications (e.g., kappa opioid receptor antagonists) employ Fmoc-Tyr-containing dipeptides to benchmark catalyst performance, evaluate isomerization suppressants, and troubleshoot desallyl side-product formation (evidence: ≥70% cyclic peptide conversion achieved under optimized conditions) [1]. The compound provides a well-characterized, reproducible substrate for establishing robust cyclization methodologies prior to scaling up to longer, more complex peptide sequences [1].

Enzyme-Responsive Nanostructures for Biosensing

The Fmoc-Tyr-Ala-OH motif, when incorporated into enzyme-cleavable sequences, enables the construction of protease- or phosphatase-responsive supramolecular assemblies. The sequence-specific supramolecular organization of Fmoc-Tyr-Ala-OH (evidence: Tyr-Ala vs. Ala-Tyr packing differences) [1] can be exploited to design nanostructures that undergo morphological transitions upon enzymatic cleavage, generating detectable optical or mechanical signals. This application is particularly relevant for developing point-of-care diagnostic platforms that detect disease-associated protease activities (e.g., cathepsins, alkaline phosphatase) in complex biological fluids, where the specific dipeptide sequence determines both enzyme recognition specificity and the resulting self-assembled architecture [1].

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